

Introduction: The Structural Significance of Spiro[5.5]undecan-2-one

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Compound of Interest

Compound Name: Spiro[5.5]undecan-2-one

Cat. No.: B155468

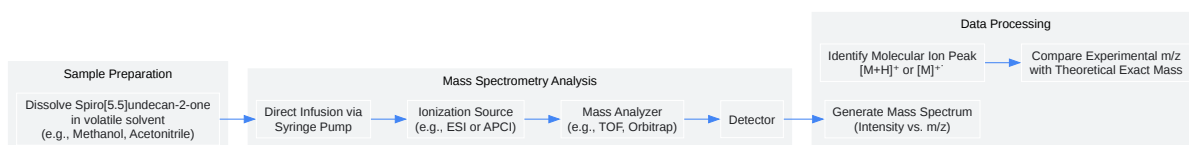
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Spiro[5.5]undecan-2-one is a bicyclic organic compound featuring a unique spirocyclic framework where two six-membered rings are joined by a single common carbon atom.^[1] This distinctive three-dimensional structure is not merely a topological curiosity but a key feature that imparts specific conformational properties and reactivities, making it a valuable building block in synthetic organic chemistry.^[1] For researchers and professionals in drug development, understanding the fundamental physicochemical properties of such scaffolds is paramount. The molecular weight, in particular, is a cornerstone property that underpins substance quantification, reaction stoichiometry, and analytical characterization. This guide provides a detailed examination of the molecular weight of **Spiro[5.5]undecan-2-one**, the methodologies for its verification, and its broader implications in scientific research.

Physicochemical and Structural Properties

The foundational identity of any chemical compound begins with its molecular formula and the corresponding molecular weight. For **Spiro[5.5]undecan-2-one**, the molecular formula is $C_{11}H_{18}O$.^{[1][2][3][4][5]} This composition dictates its mass and is the basis for all stoichiometric calculations in synthesis and analysis.

The structure consists of two cyclohexane rings fused at a single quaternary carbon, with a ketone functional group located at the 2-position of one of the rings. This ketone group is a critical site for chemical reactivity, enabling transformations such as nucleophilic additions and reductions.^[1]



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Caption: Workflow for molecular weight verification via mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol outlines a self-validating system for the precise determination of **Spiro[5.5]undecan-2-one**'s exact mass. The inclusion of a known internal standard ensures the trustworthiness of the mass accuracy measurement.

Objective: To verify the exact mass of **Spiro[5.5]undecan-2-one** with an accuracy of < 5 ppm.

Materials:

- **Spiro[5.5]undecan-2-one** sample
- LC-MS grade methanol
- Calibrant solution (e.g., manufacturer-specific mixture for the instrument's mass range)
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Methodology:

- Instrument Calibration:

- Causality: To ensure high mass accuracy, the mass analyzer must be calibrated immediately prior to the analysis. This corrects for any minor drift in the instrument's electronics or environmental conditions.
- Steps:
 1. Infuse the standard calibrant solution into the mass spectrometer.
 2. Acquire data in positive ion mode across the desired mass range (e.g., m/z 50-500).
 3. Apply the calibration algorithm using the software, ensuring the root mean square (RMS) error is within the manufacturer's specification (typically < 1 ppm).
- Sample Preparation:
 - Causality: The sample must be sufficiently dilute to prevent detector saturation and promote efficient ionization. A volatile solvent is used for compatibility with the ESI source.
 - Steps:
 1. Prepare a stock solution of **Spiro[5.5]undecan-2-one** at 1 mg/mL in methanol.
 2. Create a working solution by diluting the stock solution to a final concentration of 1 $\mu\text{g/mL}$ using 50:50 methanol:water.
- Sample Analysis:
 - Causality: ESI in positive mode is chosen as the ketone's oxygen atom can be readily protonated to form the $[M+H]^+$ ion, which is easily detected.
 - Steps:
 1. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for a compound of this molecular weight.
 2. Infuse the 1 $\mu\text{g/mL}$ sample solution into the instrument at a constant flow rate (e.g., 5 $\mu\text{L/min}$).

3. Acquire data in high-resolution mode for 1-2 minutes to obtain a stable signal and average spectra.

- Data Interpretation and Validation:

- Causality: The trustworthiness of the result is established by comparing the measured mass to the theoretical mass and calculating the error in parts per million (ppm).

- Steps:

1. Process the acquired spectrum to identify the most abundant peak corresponding to the protonated molecule ($[\text{C}_{11}\text{H}_{18}\text{O} + \text{H}]^+$).

2. The theoretical exact mass for this ion is 167.1430 ($166.1358 + 1.0072$).

3. Record the measured m/z value from the spectrum.

4. Calculate the mass error: $\text{Error (ppm)} = [(\text{Measured Mass} - \text{Theoretical Mass}) / \text{Theoretical Mass}] \times 10^6$.

5. Validation Check: A mass error of less than 5 ppm provides high confidence in the elemental composition and confirms the molecular weight.

Applications in Research and Drug Discovery

The spiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, a critical factor in designing molecules that interact with biological targets.

- Synthetic Building Block: **Spiro[5.5]undecan-2-one** serves as a versatile starting material for synthesizing more complex molecules. Its unique structure is particularly useful for investigating stereochemistry and conformational effects in chemical reactions. [1]One notable application is its use in the Fischer indole synthesis to create novel spiro-carbazole structures. [1]* Medicinal Chemistry: Derivatives of the spiro[5.5]undecane core have shown promising biological activity. Research has indicated potential for developing anti-inflammatory agents for treating neuroinflammatory disorders. [1]Furthermore, certain

derivatives have demonstrated the ability to inhibit HIV-1 integrase, an enzyme essential for viral replication, highlighting its potential as a scaffold in antiviral drug discovery. [1]

Conclusion

The molecular weight of **Spiro[5.5]undecan-2-one** is a fundamental property, with an average molecular weight of 166.26 g/mol and a monoisotopic exact mass of 166.135765 Da. [2] While the former is essential for routine laboratory stoichiometry, the latter is crucial for definitive structural confirmation via high-resolution mass spectrometry. The protocols and principles outlined in this guide provide researchers with a robust framework for understanding, verifying, and utilizing this key physicochemical parameter. As a versatile building block, the precise characterization of **Spiro[5.5]undecan-2-one** is the first step in unlocking its potential for creating novel therapeutics and advanced materials.

References

- Title: Spiro[5.
- Title: SPIRO(5.5)UNDECAN-2-ONE, 50 mg Source: CP Lab Safety URL:[Link]

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